Cas no 90888-61-2 ((2-methyl-1H-indol-3-yl)methanamine)

(2-methyl-1H-indol-3-yl)methanamine structure
90888-61-2 structure
Product name:(2-methyl-1H-indol-3-yl)methanamine
CAS No:90888-61-2
MF:C10H12N2
Molecular Weight:160.216
MDL:MFCD18071392
CID:3148061
PubChem ID:21281467

(2-methyl-1H-indol-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (2-Methyl-1H-indol-3-yl)methylamine
    • (2-methyl-1H-indol-3-yl)methanamine
    • EN300-1601826
    • 90888-61-2
    • ALBB-015135
    • 870-802-0
    • CS-0235708
    • [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride
    • SCHEMBL9664534
    • AKOS005175045
    • MDL: MFCD18071392
    • インチ: InChI=1S/C10H12N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6,11H2,1H3
    • InChIKey: DQAIODDNCNXORY-UHFFFAOYSA-N
    • SMILES: CC1=C(CN)C2=CC=CC=C2N1

計算された属性

  • 精确分子量: 160.1
  • 同位素质量: 160.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 41.8A^2

(2-methyl-1H-indol-3-yl)methanamine Security Information

  • HazardClass:IRRITANT

(2-methyl-1H-indol-3-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM237476-1g
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride
90888-61-2 95%
1g
$477 2021-08-04
Enamine
EN300-1601826-2.5g
(2-methyl-1H-indol-3-yl)methanamine
90888-61-2 94%
2.5g
$1088.0 2023-06-04
Chemenu
CM237476-1g
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride
90888-61-2 95%
1g
$477 2024-07-20
Enamine
EN300-1601826-0.05g
(2-methyl-1H-indol-3-yl)methanamine
90888-61-2 94%
0.05g
$149.0 2023-06-04
Matrix Scientific
060732-500mg
[(2-Methyl-1H-indol-3-yl)methyl]aminehydrochloride
90888-61-2
500mg
$473.00 2023-09-09
Enamine
EN300-1601826-1.0g
(2-methyl-1H-indol-3-yl)methanamine
90888-61-2 94%
1g
$638.0 2023-06-04
A2B Chem LLC
AJ03199-50mg
[(2-Methyl-1h-indol-3-yl)methyl]amine hydrochloride
90888-61-2 95%
50mg
$192.00 2024-05-20
1PlusChem
1P00JDJ3-500mg
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride
90888-61-2 95%
500mg
$678.00 2024-04-20
Aaron
AR00JDRF-50mg
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride
90888-61-2 95%
50mg
$230.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1306378-100mg
(2-Methyl-1h-indol-3-yl)methanamine
90888-61-2 98%
100mg
¥5994.00 2024-04-25

(2-methyl-1H-indol-3-yl)methanamine 関連文献

(2-methyl-1H-indol-3-yl)methanamineに関する追加情報

(2-Methyl-1H-indol-3-yl)methylamine: A Comprehensive Overview

The compound (2-Methyl-1H-indol-3-yl)methylamine, also known by its CAS registry number 90888-61-2, is a structurally unique entity that has garnered significant attention in the fields of biomedical research and pharmacology. This compound belongs to the family of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications.

Over the past decade, there has been a growing interest in indole-based compounds due to their ability to interact with various receptor systems and enzymatic pathways. The methyl group substitution at position 2 of the indole ring introduces additional steric and electronic effects, which may influence the compound's pharmacokinetics and biological activity.

Recent studies have highlighted the potential of (2-Methyl-1H-indol-3-yl)methylamine in neurodegenerative disorders, particularly in relation to its antioxidant and anti-inflammatory properties. These findings are supported by experimental data from both in vitro and preclinical models, suggesting that this compound may serve as a promising lead for the development of therapeutic agents targeting conditions such as Alzheimer's disease and Parkinson's disease.

One of the most notable aspects of (2-Methyl-1H-indol-3-yl)methylamine is its ability to modulate monoamine neurotransmitter systems, including serotonin and dopamine. This property positions it as a potential candidate for the treatment of mood disorders and neurodegenerative diseases, where dysregulation of these neurotransmitters is often observed.

Furthermore, advancements in crystallography and computational chemistry have provided valuable insights into the binding interactions of this compound with key receptor proteins. These studies not only enhance our understanding of its molecular mechanism but also pave the way for the design of more potent and selective derivatives.

Another area of active research is the exploration of (2-Methyl-1H-indol-3-yl)methylamine as a template molecule for drug discovery. Its flexible scaffold allows for easy modification to enhance bioavailability, selectivity, and efficacy, making it an attractive candidate for medicinal chemistry investigations.

Despite its promising potential, further research is required to fully elucidate the toxicological profile of (2-Methyl-1H-indol-3-yl)methylamine. Initial studies suggest that it exhibits a favorable safety margin, but more comprehensive evaluations are needed to ensure its suitability for clinical trials.

Overall, (2-Methyl-1H-indol-3-yl)methylamine represents an exciting opportunity in the field of biomedical science. Its unique structure, coupled with its demonstrated biological activities, positions it as a valuable tool for advancing our understanding of neurodegenerative diseases and developing new treatment strategies.

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